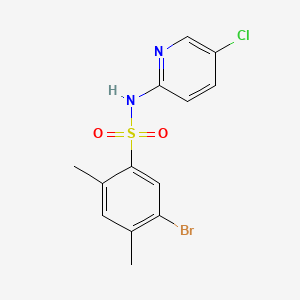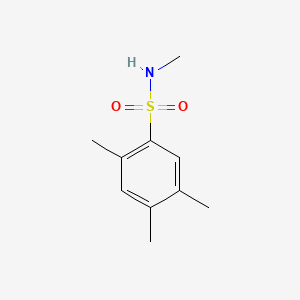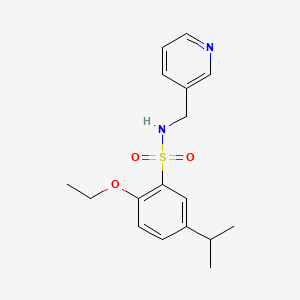
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities
Preparation Methods
The synthesis of 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves several steps. One common method includes the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 5-chloropyridin-2-amine under specific conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can convert the sulfonamide group to corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting enzymes like phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K).
Biological Studies: The compound is studied for its biological activities, including antitumor and antibacterial properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and identify new therapeutic targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of PI3Kα kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound also targets PI3Kα kinase and has shown similar antitumor activity.
4-bromo-N-(5-chloropyridin-2-yl)benzamide: Another sulfonamide derivative with potential biological activities.
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound is used in chemical biology studies and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit PI3Kα kinase effectively.
Properties
CAS No. |
1206106-90-2 |
|---|---|
Molecular Formula |
C13H12BrClN2O2S |
Molecular Weight |
375.67g/mol |
IUPAC Name |
5-bromo-N-(5-chloropyridin-2-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-8-5-9(2)12(6-11(8)14)20(18,19)17-13-4-3-10(15)7-16-13/h3-7H,1-2H3,(H,16,17) |
InChI Key |
SDZFDQFFQGLLGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)
![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
amine](/img/structure/B602926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)
![[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B602929.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602931.png)
amine](/img/structure/B602933.png)


![1-Acetyl-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B602936.png)
